2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride
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Overview
Description
2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N It is a derivative of trifluoroethylamine, where the trifluoromethyl group is attached to a tolyl group
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride typically involves the reaction of trifluoroethylamine with a tolyl derivative under specific conditions. One common method includes the use of a ruthenium catalyst and trifluoromethylformamide in the presence of pinacolborane. The reaction mixture is stirred at 80°C for 24 hours, followed by purification through column chromatography .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Scientific Research Applications
2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-M-tolyl-ethylamine hydrochloride can be compared with other trifluoroethylamine derivatives:
2,2,2-Trifluoroethylamine: A simpler compound with similar reactivity but lacking the tolyl group.
2,2-Difluoroethylamine: Contains two fluorine atoms instead of three, resulting in different chemical properties.
3,3,3-Trifluoropropylamine: A longer chain derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the tolyl group, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6-3-2-4-7(5-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGXLPGUOPODDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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